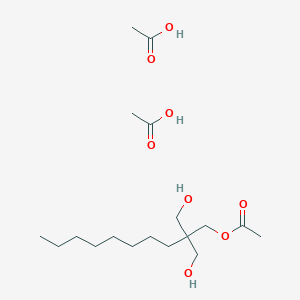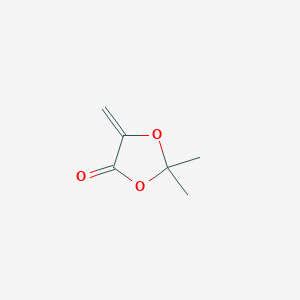
1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- is a heterocyclic organic compound with the molecular formula C6H8O3 It is a derivative of dioxolane, characterized by the presence of a methylene group at the 5-position and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- can be synthesized via the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This method involves the formation of a cyclic ketene acetal intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of 1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylene group at the 5-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: It is explored for its potential use in drug development and as a prodrug modifier.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but lacking the methylene and methyl groups.
1,3-Dioxane: Another related compound with a six-membered ring structure.
2,2-Dimethyl-1,3-dioxolan-4-one: A compound with a similar structure but without the methylene group at the 5-position.
Uniqueness
1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- is unique due to the presence of the methylene group at the 5-position, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
101822-09-7 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2,2-dimethyl-5-methylidene-1,3-dioxolan-4-one |
InChI |
InChI=1S/C6H8O3/c1-4-5(7)9-6(2,3)8-4/h1H2,2-3H3 |
InChI Key |
JWFFCQDHGQWOCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=C)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


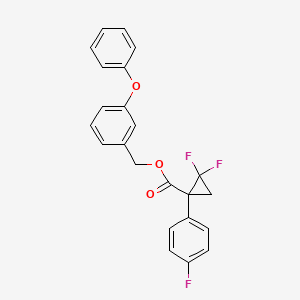

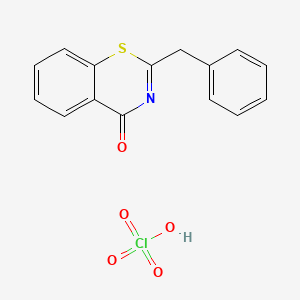
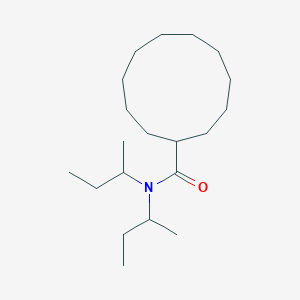
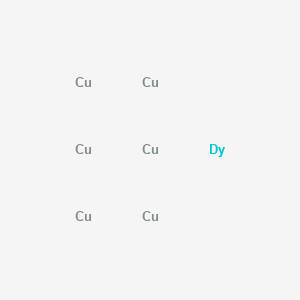
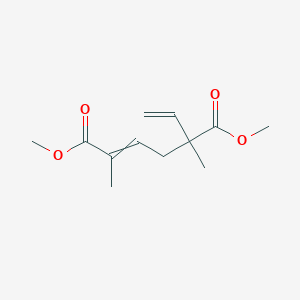
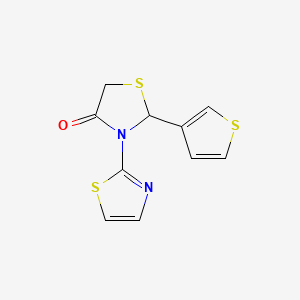
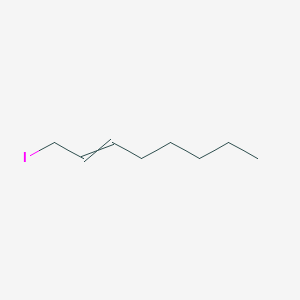
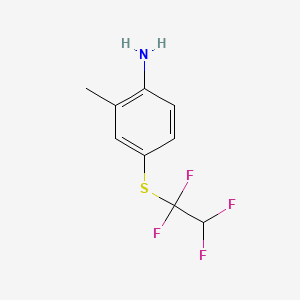
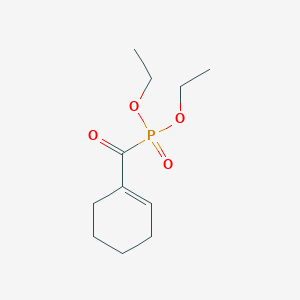
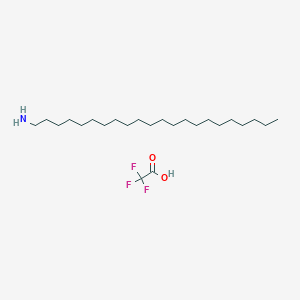
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
